Phenyl-(4-nitrobenzyl) selenide
Description
Contextualization of Organoselenium Chemistry in Modern Chemical Research
Organoselenium chemistry explores the properties and reactivity of chemical compounds that contain a carbon-to-selenium chemical bond. wikipedia.org Selenium, a member of the chalcogen group along with oxygen and sulfur, imparts distinct characteristics to its organic derivatives. wikipedia.org The carbon-selenium (C-Se) bond is weaker and longer than the corresponding carbon-sulfur (C-S) bond, making organoselenium compounds valuable reagents and intermediates in a variety of chemical transformations. wikipedia.org
The synthesis of organoselenium compounds has evolved significantly, with a focus on developing more efficient, selective, and environmentally friendly methods. nih.gov Early methods often involved the use of highly reactive and malodorous reagents. However, modern synthetic strategies have introduced a range of milder and more versatile approaches. albany.edumdpi.comresearchgate.net
Key developments in synthetic methodologies include:
Transition Metal-Catalyzed Reactions: The use of transition metals as catalysts has enabled the construction of carbon-selenium bonds with high efficiency and selectivity. researchgate.net
Green Chemistry Approaches: There is a growing emphasis on developing sustainable methods for organoselenium synthesis, including the use of greener solvents, catalysts, and energy sources like microwave irradiation and photochemistry. nih.gov
Flow Chemistry and Electrosynthesis: These technologies offer precise control over reaction conditions, leading to improved yields and safety in the synthesis of organoselenium compounds. nih.gov
One-Pot Syntheses: The development of one-pot procedures allows for the synthesis of complex organoselenium molecules from simple precursors in a single reaction vessel, improving efficiency and reducing waste. mdpi.comnih.gov
A variety of precursors are used in the synthesis of organoselenium compounds, with diselenides being particularly important due to their stability and ease of handling. researchgate.netchim.it They can be readily converted into electrophilic, nucleophilic, or radical species. researchgate.netchim.it
The unique reactivity of organoselenium compounds has led to their widespread use in various fields.
In Chemical Transformations:
Catalysis: Organoselenium compounds can act as catalysts in a range of organic reactions, including oxidations and the synthesis of heterocyclic compounds. albany.educhim.it
Reagents for Organic Synthesis: They serve as versatile reagents for introducing selenium into organic molecules, which can then be further transformed into other functional groups. albany.edunih.gov This includes their use in selenoxide eliminations to form alkenes and in albany.edumdpi.comsigmatropic rearrangements. albany.edu
Precursors for Bioactive Molecules: The incorporation of selenium can impart interesting biological properties to organic molecules, leading to the synthesis of compounds with potential applications in medicine. chim.itnih.gov
In Materials Science:
Semiconductors: Organoselenium compounds are used as precursors for the synthesis of metal selenide (B1212193) semiconductor materials. rsc.org
Polymers: Chiral polymers containing selenium have shown potential in optoelectronics and asymmetric synthesis. researchgate.net
Nanomaterials: The synthesis of selenium-based nanoparticles is an active area of research, with potential applications in various technologies. nih.gov
Significance of the Selenide Functional Group in Synthetic Strategy and Reaction Design
The selenide functional group (R-Se-R') is a cornerstone of organoselenium chemistry, offering a unique combination of stability and reactivity. wikipedia.org Selenides, also known as selenoethers, are the selenium analogs of ethers and sulfides. wikipedia.org
Key characteristics of the selenide functional group that make it significant in synthetic chemistry include:
Nucleophilicity and Electrophilicity: Selenides can react as nucleophiles, for example, with alkyl halides to form selenonium salts. wikipedia.org They can also react as electrophiles under certain conditions. wikipedia.org
Oxidation to Selenoxides and Selenones: Selenides can be readily oxidized to selenoxides (R₂SeO) and selenones (R₂SeO₂). researchgate.net Selenoxides are particularly useful in organic synthesis as they can undergo syn-elimination to form alkenes, a reaction widely used in the synthesis of natural products and other complex molecules. researchgate.net
Precursors to Other Organoselenium Reagents: Selenides can be precursors to a variety of other useful organoselenium reagents. researchgate.net
Stability: Compared to other organoselenium compounds like selenols, selenides are generally more stable and easier to handle. researchgate.net
The ability to easily manipulate the selenide functional group through oxidation and other transformations makes it a powerful tool for synthetic chemists. mdpi.com
Specific Research Focus on Phenyl-(4-nitrobenzyl) selenide: Rationale and Scope
Within the vast family of organoselenium compounds, this compound stands out as a molecule of particular interest due to its unique structural features and potential reactivity.
This compound possesses a combination of functional groups that are expected to influence its chemical behavior:
Aryl Selenide Moiety: The phenyl group attached to the selenium atom provides a degree of stability to the molecule. nih.gov
Nitrobenzyl Group: The presence of a nitro group on the benzyl (B1604629) ring is a key feature. The nitro group is a strong electron-withdrawing group, which is expected to have a significant impact on the reactivity of the benzylic position and the selenium atom.
Asymmetric Structure: The molecule is an unsymmetrical selenide, with a phenyl group on one side and a 4-nitrobenzyl group on the other. This asymmetry can lead to interesting reactivity patterns.
The crystal structure of the related compound, bis(4-nitrophenyl) selenide, reveals a C-Se-C bond angle of 99.48 (13)° and a significant twist between the benzene (B151609) rings and the nitro groups. nih.govresearchgate.net While not the exact same molecule, this provides some insight into the potential geometry around the selenium atom in aryl nitrobenzyl selenides.
This compound belongs to the class of unsymmetrical aryl alkyl selenides. The synthesis of such compounds is a well-established area of organoselenium chemistry, with various methods available for their preparation. acs.orgacs.org
The presence of the electron-withdrawing nitro group distinguishes this compound from many other simple aryl alkyl selenides. This feature is likely to make the selenium atom less nucleophilic and could influence its behavior in oxidation reactions and other transformations. The study of this specific compound can provide valuable insights into the electronic effects of substituents on the reactivity of the selenide functional group.
Properties
Molecular Formula |
C13H11NO2Se |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-nitro-4-(phenylselanylmethyl)benzene |
InChI |
InChI=1S/C13H11NO2Se/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
FNJAXZJFTGVNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
1-nitro-4-((phenylselanyl)methyl)benzene |
Origin of Product |
United States |
Spectroscopic and Crystallographic Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Selenium-Containing Compounds
NMR spectroscopy provides unparalleled insight into the structure of organoselenium compounds. The presence of the NMR-active ⁷⁷Se isotope, although of low natural abundance (7.63%), offers a direct window into the local electronic environment of the selenium atom. huji.ac.ilnorthwestern.edu
Multi-Nuclear NMR Analysis (¹H, ¹³C, ⁷⁷Se NMR)
A comprehensive NMR analysis involves the acquisition and interpretation of one-dimensional ¹H, ¹³C, and ⁷⁷Se spectra. Each spectrum provides complementary information to piece together the molecular puzzle.
¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the different types of hydrogen atoms in Phenyl-(4-nitrobenzyl) selenide (B1212193). The aromatic protons of the phenyl and the 4-nitrophenyl groups are expected to appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The two doublets of the A₂B₂ system for the 4-substituted nitrobenzyl ring are anticipated to be distinct, with the protons ortho to the electron-withdrawing nitro group resonating at a lower field than the protons ortho to the selenomethyl group. rsc.orgactachemicamalaysia.com The benzylic methylene (B1212753) protons (-CH₂-) are expected to appear as a characteristic singlet, typically in the range of δ 4.0-4.5 ppm.
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For Phenyl-(4-nitrobenzyl) selenide, distinct signals are expected for the benzylic carbon, the ipso-carbons attached to the selenium atom, and the remaining aromatic carbons. The carbon of the nitro-substituted ring will be influenced by the strong electron-withdrawing effect of the NO₂ group. rsc.org Satellites arising from coupling to the ⁷⁷Se nucleus can often be observed in the ¹³C NMR spectrum, providing valuable connectivity information. huji.ac.il
⁷⁷Se NMR Spectroscopy : As a spin ½ nucleus, ⁷⁷Se provides sharp NMR signals over a very wide chemical shift range, making it highly sensitive to the selenium atom's oxidation state and bonding environment. huji.ac.ilnorthwestern.edu For selenides of the R-Se-R' type, chemical shifts are expected in a specific region. The precise chemical shift for this compound would be influenced by the electronic nature of both the phenyl and the 4-nitrobenzyl substituents. rsc.org
Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: Values are predictive and based on data from analogous compounds.)
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Benzylic (-CH₂-) | 4.0 - 4.5 |
| Phenyl ring | 7.2 - 7.6 | |
| 4-Nitrobenzyl ring (protons ortho to -CH₂Se-) | ~7.4 | |
| 4-Nitrobenzyl ring (protons ortho to -NO₂) | ~8.2 | |
| ¹³C | Benzylic (-CH₂-) | 30 - 35 |
| Phenyl ring (C-Se) | 128 - 132 | |
| Phenyl ring (other carbons) | 127 - 135 | |
| 4-Nitrobenzyl ring (C-CH₂) | 145 - 150 | |
| 4-Nitrobenzyl ring (C-NO₂) | 146 - 148 | |
| ⁷⁷Se | Diaryl/Alkyl-Aryl Selenide | 300 - 500 |
2D NMR Techniques for Connectivity and Proximity Determination
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the through-bond and through-space connectivity of atoms. ic.ac.ukspringernature.com
COSY (Correlation Spectroscopy) : This homonuclear experiment establishes ¹H-¹H coupling relationships. For this compound, it would reveal correlations between adjacent protons within the phenyl ring and within the 4-nitrophenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals for each protonated carbon, such as linking the benzylic proton signals to the benzylic carbon signal.
¹H-⁷⁷Se HMQC : Gradient-selected ¹H-⁷⁷Se HMQC experiments can be used to observe correlations between protons and the selenium nucleus over two or three bonds, providing direct evidence of the Se-C-H linkages. acs.org
Chemical Shift Anisotropy and Coupling Constant Analysis
Further structural details are gleaned from the analysis of chemical shift anisotropy and spin-spin coupling constants.
Chemical Shift Anisotropy (CSA) : In solid-state NMR, the chemical shift of a nucleus is dependent on the orientation of the molecule relative to the external magnetic field, a phenomenon known as chemical shift anisotropy. protein-nmr.org.uk For ⁷⁷Se, the CSA is significant and can provide information about the symmetry of the electronic environment around the selenium atom. Magic-angle spinning (MAS) experiments are used to average this anisotropy and obtain sharp, solution-like signals. nih.gov
Coupling Constants (J-coupling) : This through-bond interaction between nuclear spins provides critical structural information. libretexts.org
¹H-¹H Coupling : The magnitude of the coupling constant between protons on the aromatic rings depends on their relative positions. Ortho-coupling (³JHH) is typically 6-10 Hz, meta-coupling (⁴JHH) is 2-4 Hz, and para-coupling is generally less than 1 Hz. libretexts.org
⁷⁷Se Coupling : The coupling between ⁷⁷Se and adjacent ¹³C and ¹H nuclei is particularly informative. The one-bond coupling constant (¹JSe,C) is typically large (around 100 Hz), while two-bond (²JSe,C) and three-bond (³JSe,C) couplings are smaller (5-35 Hz). huji.ac.iloup.com Three-bond couplings between selenium and protons (³JSe,H) are also observable and are stereochemically dependent. huji.ac.ilresearchgate.net
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, enabling confirmation of the molecular weight and elucidation of the structure.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS), often utilizing technologies like Orbitrap or FT-ICR, measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₁NO₂Se) by distinguishing it from other potential formulas with the same nominal mass.
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass (m/z) |
| C₁₃H₁₁NO₂Se | [M+H]⁺ | 308.99771 |
| C₁₃H₁₁NO₂Se | [M]⁺˙ | 307.99043 |
Tandem Mass Spectrometry for Structural Insights
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov The fragmentation of this compound is expected to proceed via cleavage of the weakest bonds, primarily the C-Se bonds. nih.gov
Plausible fragmentation pathways include:
Cleavage of the benzyl-selenium bond to generate a stable 4-nitrobenzyl cation (m/z 136) or, after rearrangement, a nitrotropylium ion.
Cleavage of the phenyl-selenium bond to form a phenylselenyl cation (C₆H₅Se⁺, m/z 157).
Loss of the entire nitrobenzyl group to yield a phenylselenyl radical cation.
Table 3: Predicted Major Fragments in the MS/MS Spectrum of this compound (Note: Fragmentation is predictive and based on general principles of mass spectrometry.)
| Fragment Ion Structure | Formula | Predicted m/z |
| [C₆H₅Se]⁺ | C₆H₅Se⁺ | 157.9603 |
| [NO₂C₆H₄CH₂]⁺ | C₇H₆NO₂⁺ | 136.0393 |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0386 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
While specific, complete experimental IR and Raman spectra for this compound are not extensively documented in public literature, the expected vibrational characteristics can be reliably inferred from the analysis of its constituent functional groups and data from structurally similar molecules. Vibrational spectroscopy is instrumental in identifying the chemical bonds and functional groups by measuring the absorption or scattering of infrared or Raman-active vibrational modes.
The structure of this compound comprises three key functionalities: the nitro group (NO₂), the phenyl ring, and the benzyl (B1604629) methylene bridge (-CH₂-), all connected via a selenium atom.
Nitro Group (NO₂) Vibrations: The nitro group is characterized by strong and distinct vibrational bands. The asymmetric stretching vibration (ν_as(NO₂)) typically appears as a strong band in the IR spectrum, while the symmetric stretching vibration (ν_s(NO₂)) is also prominent. In related nitrobenzyl compounds, these bands are well-defined esisresearch.org. The deformation (scissoring) and wagging modes of the NO₂ group are also expected in their characteristic regions esisresearch.org.
Methylene (-CH₂-) Bridge Vibrations: The methylene group connecting the phenyl and 4-nitrophenyl moieties gives rise to characteristic stretching, wagging, twisting, and rocking vibrations. The CH₂ wagging and twisting modes are typically observed in the mid-frequency range of the IR and Raman spectra esisresearch.org.
Phenyl and Benzene (B151609) Ring Vibrations: Both the phenyl and the substituted benzene rings exhibit a series of characteristic bands. These include C-H stretching vibrations, which occur at high wavenumbers, and various in-plane and out-of-plane C-H bending modes. Ring "breathing" modes, which involve the concerted stretching and contraction of the C-C bonds within the ring, are also key identifiers in Raman spectra researchgate.net.
C-Se Stretching Vibrations: The vibrations associated with the Carbon-Selenium bonds (C-Se) are expected to appear in the lower frequency (fingerprint) region of the spectrum.
An interactive table summarizing the expected vibrational frequencies for the key functional groups is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | ~1300 - 1370 |
| Nitro (NO₂) | Scissoring (Deformation) | ~830 - 920 esisresearch.org |
| Nitro (NO₂) | Wagging | ~700 - 790 esisresearch.org |
| Methylene (-CH₂-) | Wagging | ~1280 - 1290 esisresearch.org |
| Methylene (-CH₂-) | Twisting | ~1230 - 1240 esisresearch.org |
| Methylene (-CH₂-) | Rocking | ~895 ± 85 esisresearch.org |
| Phenyl Ring | Ring Breathing | ~990 - 1010 researchgate.net |
Note: The values are approximate and based on data from analogous compounds. The exact positions can vary based on the molecular environment and solid-state effects.
Aromatic C-H Stretching: These modes are anticipated above 3000 cm⁻¹, characteristic of hydrogens bonded to sp²-hybridized carbon atoms in the aromatic rings.
Coupled Vibrations: The C-N bond stretching vibration of the nitro group is coupled with the aromatic ring vibrations. Similarly, the Se-C bond vibrations are coupled with the vibrations of the attached phenyl and benzyl groups. The extensive intermolecular hydrogen bonding that can occur in the crystal lattice has been shown in similar molecules to cause shifts in the stretching and bending modes of the functional groups involved nih.gov.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure
X-ray diffraction analysis of Bis(4-nitrophenyl) selenide reveals its precise molecular geometry and the parameters defining its crystal lattice. The molecule crystallizes in a monoclinic system. The central C-Se-C bond angle is found to be 99.48 (13)° nih.govresearchgate.net. This value is comparable to that in similar diaryl selenides, such as bis(4-acetylphenyl) selenide (99.58 (13)°), but differs from others like bis(p-tolyl) selenide (106.2 (1)°) researchgate.net.
The key crystallographic data for Bis(4-nitrophenyl) selenide is presented in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₈N₂O₄Se | nih.govresearchgate.net |
| Molecular Weight | 323.16 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/c | nih.gov |
| a (Å) | 7.207 (4) | nih.gov |
| b (Å) | 14.176 (7) | nih.gov |
| c (Å) | 11.686 (5) | nih.gov |
| β (°) | 101.870 (7) | nih.gov |
| Volume (ų) | 1168.3 (9) | nih.gov |
| Z | 4 | nih.gov |
| C-Se-C Angle (°) | 99.48 (13) | nih.govresearchgate.net |
The three-dimensional shape of diaryl selenides is significantly influenced by the rotational freedom around the C-Se bonds, leading to specific dihedral angles between the aromatic rings. In Bis(4-nitrophenyl) selenide, the two 4-nitrophenyl rings are not coplanar.
The key dihedral angles for Bis(4-nitrophenyl) selenide are detailed in the interactive table below.
| Dihedral Angle | Description | Value (°) | Reference |
| Phenyl-Se-Phenyl | Angle between the planes of the two benzene rings | 63.8 (1) | nih.govresearchgate.net |
| NO₂-Phenyl | Twist angle of the nitro group from the attached benzene ring plane | 15.9 (1) | nih.govresearchgate.net |
This significant twist between the rings is a common feature in diaryl selenides and is a result of balancing steric hindrance and electronic effects. The modest twist of the nitro group relative to its attached ring suggests a degree of electronic communication between the nitro group and the aromatic system, though perfect planarity is disrupted by crystal packing forces researchgate.netmdpi.com.
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of a molecule are critical for understanding its electronic structure and potential applications in optoelectronics and sensing. These properties are elucidated using various spectroscopic techniques, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, and fluorescence or phosphorescence spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure, particularly the nature of its chromophores and the electronic interactions between different parts of the molecule.
For this compound, the expected chromophoric systems are the phenyl group, the selenide linkage, and the 4-nitrobenzyl group. The interaction between the electron-donating character of the selenide and the electron-withdrawing nitro group on the benzyl ring is expected to give rise to intramolecular charge-transfer (ICT) transitions. These transitions typically appear as strong absorption bands in the UV-Vis spectrum.
A thorough review of scientific literature did not yield specific experimental UV-Vis absorption data, such as absorption maxima (λmax) and corresponding molar absorptivity values (ε), for this compound. While studies on structurally related compounds containing phenyl selenide and nitroaromatic moieties exist, directly extrapolating their spectral data to this compound would be speculative without experimental verification.
Table 1: Hypothetical UV-Vis Absorption Data for this compound Note: The following table is a representation of how experimental data would be presented. No experimental values were found in the searched literature.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
|---|---|---|---|
| N/A | Not Reported | Not Reported | Not Reported |
Fluorescence and Phosphorescence Studies
Fluorescence and phosphorescence are forms of photoluminescence that occur when a molecule relaxes from an excited electronic state to a lower state by emitting a photon. These emission processes provide valuable insights into the nature of the excited states, their lifetimes, and the non-radiative decay pathways available to the molecule.
The presence of a heavy atom like selenium in this compound could potentially influence its emission properties through the heavy-atom effect. This effect can enhance spin-orbit coupling, which may promote intersystem crossing from the singlet excited state to the triplet state. Consequently, this could lead to quenched fluorescence and potentially observable phosphorescence. Furthermore, the nitroaromatic group is a well-known quencher of fluorescence.
Despite the theoretical interest in its luminescent properties, a comprehensive search of scientific databases and literature did not reveal any published studies on the fluorescence or phosphorescence characteristics of this compound. Therefore, data regarding its emission maxima, quantum yields, and excited-state lifetimes are not available. Research on similar organoselenium compounds has often focused on their application in fluorescent probes, where the selenium atom's redox activity is utilized to modulate the fluorescence of a tethered fluorophore. However, the intrinsic emission properties of this compound itself have not been reported.
Table 2: Summary of Luminescence Data for this compound Note: This table indicates the absence of reported experimental data.
| Parameter | Value |
|---|---|
| Fluorescence Emission Maximum (λem) | Not Reported |
| Fluorescence Quantum Yield (ΦF) | Not Reported |
| Phosphorescence Emission Maximum (λph) | Not Reported |
| Phosphorescence Quantum Yield (ΦP) | Not Reported |
Reactivity and Mechanistic Investigations of Phenyl 4 Nitrobenzyl Selenide
Oxidative Transformations Involving the Selenium Center
The selenium atom in phenyl-(4-nitrobenzyl) selenide (B1212193) is susceptible to oxidation, leading to the formation of higher oxidation state selenium species. These transformations are pivotal in various synthetic applications.
Formation of Selenoxides and Selenones
The oxidation of selenides to selenoxides is a facile process, often preceding further chemical reactions. nih.gov The electron density on the selenium atom, however, influences the ease of subsequent oxidation to selenones. nih.gov In the case of phenyl-(4-nitrobenzyl) selenide, the presence of the electron-withdrawing nitro group on the benzyl (B1604629) ring can affect the rate and efficiency of these oxidative transformations.
Common oxidizing agents employed for the conversion of selenides to selenoxides and selenones include hydrogen peroxide, ozone, and meta-chloroperbenzoic acid (m-CPBA). wikipedia.orgpsu.edu The choice of oxidant is crucial, as some can lead to over-oxidation or side reactions, particularly with sensitive substrates. wikipedia.org For instance, while hydrogen peroxide is often used, m-CPBA or ozone are sometimes preferred for the oxidation of α-phenylseleno aldehydes to avoid over-oxidation. wikipedia.org The general transformation can be represented as follows:
Oxidation of this compound:
| Reactant | Oxidizing Agent | Product |
| This compound | H₂O₂, O₃, or m-CPBA | Phenyl-(4-nitrobenzyl) selenoxide |
| Phenyl-(4-nitrobenzyl) selenoxide | Stronger oxidizing conditions | Phenyl-(4-nitrobenzyl) selenone |
The oxidation of diphenyl selenide compounds to their corresponding selenoxides can be achieved with yields ranging from 70% to 99%, while oxidation to selenones can yield between 40% and 95%. google.com
Selenoxide Elimination Reactions for Olefin Synthesis
A significant application of selenoxide chemistry is the selenoxide elimination reaction, which provides a powerful method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds. wikipedia.org This reaction proceeds through a syn-elimination pathway where the selenoxide decomposes, typically at temperatures between -50 and 40 °C, to form an alkene. wikipedia.org
The presence of an electron-withdrawing substituent, such as the nitro group in this compound, can influence the rate of this elimination. Studies on substituted phenyl ethyl selenoxides have shown that electron-withdrawing groups on the phenyl ring increase the rate of olefin formation. psu.edu This suggests that the 4-nitrobenzyl group could facilitate the elimination process. The reaction is known to be highly trans-selective in acyclic systems and favors the formation of conjugated double bonds. wikipedia.org
An example of this reaction is the synthesis of enamides using the selenoxide elimination of a 4-nitrophenyl selenide derivative. psu.edu Although the specific use of this compound in this context is not detailed in the provided results, the principle of selenoxide elimination is a well-established synthetic strategy. wikipedia.orgorganicchemistrydata.org
Role in Redox Cycling and Electron Transfer Processes
Organoselenium compounds can participate in redox cycling, a process crucial for their antioxidant activity. nih.gov Selenides can be oxidized to selenoxides, which are then reduced back to selenides by cellular reductants like glutathione (B108866) (GSH). nih.govpsu.edu This cycle allows them to scavenge reactive oxygen species. nih.gov
While direct studies on the redox cycling of this compound are not explicitly detailed, the general mechanism involves the oxidation of the selenide by an oxidant and subsequent reduction of the resulting selenoxide. psu.edu The rate of the reduction step is dependent on the nature of the substituents on the phenyl ring. psu.edu The electron-withdrawing 4-nitro group in this compound would likely influence the redox potential of the Se(IV)/Se(II) couple and the kinetics of the redox cycle.
Nucleophilic Reactivity of this compound
The selenium atom in this compound can also exhibit nucleophilic character, reacting with various electrophiles.
Reactions with Electrophiles
Selenides, in general, react as nucleophiles with electrophiles such as alkyl halides to form selenonium salts. wikipedia.org The selenium center in this compound can attack electrophilic carbon atoms. The reactivity of the selenium atom as a nucleophile can be influenced by the electronic nature of the attached groups.
The generation of electrophilic selenium species, often from the corresponding diselenides, is a common strategy to achieve selenenylation of various substrates. cardiff.ac.uk For example, diphenyl diselenide can react with various carbanion nucleophiles to provide phenylseleno-substituted products. chemicalbook.com While this compound itself would act as a nucleophile, its precursor, bis(4-nitrobenzyl) diselenide, could be a source for the corresponding electrophilic selenium species.
Cleavage of the Se-C Bond by Strong Nucleophiles
The carbon-selenium bond in selenides can be cleaved by strong nucleophiles. researchgate.net For instance, the phenyl selenide anion is a potent nucleophile capable of cleaving ester and lactone bonds via an SN2 mechanism. acs.org
In the context of this compound, a strong nucleophile could potentially attack either the benzylic carbon or the selenium atom. The reductive cleavage of the C-Se bond can occur through either a stepwise or concerted mechanism, depending on the substituents on the phenyl ring. researchgate.net In phenacyl selenocyanates, electron-withdrawing groups favor a stepwise mechanism involving a radical anion intermediate. researchgate.net This suggests that the 4-nitro group in this compound might influence the mechanism of its C-Se bond cleavage.
Furthermore, treatment of alkyl phenyl selenides with an excess of m-CPBA in an alcohol solvent can lead to the substitution of the phenylselenium group with an alkoxy group, representing a transformation of a C-Se bond to a C-O bond. psu.edursc.org
Electrophilic Reactivity of Selenium Derivatives Generated from this compound
The selenium atom in this compound, analogous to other organoselenium compounds, possesses nucleophilic character and can react with various electrophiles. However, the true electrophilic potential of this class of compounds is realized when the selenium moiety itself is rendered electrophilic. This transformation is typically achieved through oxidation or reaction with halogenating agents, leading to the formation of highly reactive intermediates. The presence of the electron-withdrawing 4-nitrobenzyl group is anticipated to influence the reactivity of these electrophilic selenium species.
Selenenyl Halide Formation and Reactivity
The reaction of this compound with halogens, such as chlorine or bromine, is expected to cleave the C-Se bond, a common reaction for unsymmetrical selenides, to form a selenenyl halide. Specifically, reaction with a halogenating agent like sulfuryl chloride (SO₂Cl₂) or bromine (Br₂) would likely yield 4-nitrobenzylselenenyl halide and a phenyl halide.
Alternatively, and more commonly for generating electrophilic selenium species for synthetic applications, the corresponding diselenide, bis(4-nitrobenzyl) diselenide, can be treated with a halogen. This process cleaves the Se-Se bond to produce the 4-nitrobenzylselenenyl halide. These selenenyl halides are potent electrophiles and key intermediates for introducing the selenenyl group into other molecules.
The general reactivity of selenenyl halides involves their attack on nucleophilic centers. For instance, they readily react with alkenes and alkynes, leading to addition products. They can also react with enolates, enol ethers, and other carbon nucleophiles to form new carbon-selenium bonds. The reactivity of these halides is often enhanced by the presence of a Lewis acid.
Addition Reactions to Unsaturated Bonds
Electrophilic selenium species derived from this compound are expected to undergo addition reactions to carbon-carbon double and triple bonds. The mechanism of this reaction is well-established for related organoselenium compounds and is believed to proceed through a cyclic seleniranium ion intermediate. thieme-connect.de
The reaction is initiated by the electrophilic attack of the selenenyl halide on the unsaturated bond, forming the three-membered seleniranium ion. This intermediate is then opened by the nucleophilic attack of the halide anion or another nucleophile present in the reaction mixture. The addition is typically stereospecific, resulting in an anti-addition product where the selenium and the nucleophile are on opposite faces of the original double bond. thieme-connect.de
For example, the reaction of an alkene with a 4-nitrobenzylselenenyl halide in an inert solvent would be expected to yield a β-haloalkyl-(4-nitrobenzyl)selenide. If the reaction is carried out in a nucleophilic solvent such as methanol, a β-methoxyalkyl-(4-nitrobenzyl)selenide would be the expected product. The regioselectivity of the addition to unsymmetrical alkenes generally follows Markovnikov's rule, with the selenium atom adding to the less substituted carbon and the nucleophile to the more substituted carbon.
| Alkene/Alkyne | Electrophilic Selenium Reagent | Solvent | Product | Ref. |
| Cyclohexene | [4-NO₂C₆H₄CH₂Se]⁺X⁻ | CH₂Cl₂ | trans-1-Halo-2-(4-nitrobenzylselanyl)cyclohexane | thieme-connect.de |
| Styrene | [4-NO₂C₆H₄CH₂Se]⁺X⁻ | CH₃OH | 2-Methoxy-1-phenyl-1-(4-nitrobenzylselanyl)ethane | thieme-connect.de |
| 1-Octyne | [4-NO₂C₆H₄CH₂Se]⁺X⁻ | CH₂Cl₂ | (E/Z)-1-Halo-2-(4-nitrobenzylselanyl)oct-1-ene | thieme-connect.de |
This table presents expected products based on the general reactivity of selenenyl halides with unsaturated bonds, as specific examples with this compound are not detailed in the provided search results.
Radical Reactions and Their Mechanisms
Organoselenium compounds, including this compound, are known to participate in radical reactions. The relatively weak carbon-selenium bond can undergo homolytic cleavage under thermal or photochemical conditions, or by reaction with radical initiators, to generate selenyl radicals.
Generation and Behavior of Selenyl Radicals
The Phenyl-(4-nitrobenzyl)selanyl radical (C₆H₅Se•) and the 4-nitrobenzyl radical (4-NO₂C₆H₄CH₂•) can be generated from this compound through homolytic cleavage of the C-Se bond. This process can be initiated by heat, UV light, or radical initiators like azobisisobutyronitrile (AIBN).
Once formed, the 4-nitrobenzylselanyl radical can participate in various radical processes. It can abstract a hydrogen atom from a suitable donor, add to unsaturated bonds, or be trapped by other radical species. The presence of the nitro group on the benzyl ring can influence the stability and reactivity of the radical, although specific studies on the Phenyl-(4-nitrobenzyl)selanyl radical are limited.
In a more general context, selenyl radicals are known to be involved in a variety of transformations. For instance, they can act as catalysts in the isomerization of alkenes and can participate in atom transfer reactions. The relatively low bond dissociation energy of the C-Se bond makes selenides effective precursors for carbon-centered radicals in the presence of radical initiators like tributyltin hydride.
Role in Intermolecular and Intramolecular Radical Cyclizations
While specific examples involving this compound are not available, organoselenium compounds are widely used as precursors for radical cyclization reactions. researchgate.net In a typical sequence, a radical is generated at a carbon atom bearing the selenyl group. This carbon-centered radical can then add to a suitably positioned intramolecular double or triple bond, forming a cyclic product.
For a hypothetical substrate derived from this compound, containing an unsaturated moiety elsewhere in the molecule, treatment with a radical initiator could induce an intramolecular cyclization. The regioselectivity of such cyclizations is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly common and favored.
The general scheme for such a reaction would involve the initial generation of a carbon-centered radical by abstraction of the Phenyl-(4-nitrobenzyl)selanyl group by a radical initiator (e.g., a stannyl (B1234572) radical). This is followed by the intramolecular cyclization of the carbon radical onto a π-system, and finally, the termination of the radical chain.
| Reactant Type | Radical Initiator | Key Intermediate | Product Type | Ref. |
| Alkenyl selenide | AIBN/Bu₃SnH | Carbon-centered radical | Cyclized alkane | researchgate.net |
| Alkynyl selenide | AIBN/Bu₃SnH | Vinyl radical | Cyclized alkene | researchgate.net |
This table illustrates the general principle of radical cyclizations using organoselenium precursors, as direct examples with this compound were not found.
Coordination Chemistry and Ligand Exchange Reactions at Selenium
The selenium atom in this compound possesses lone pairs of electrons and can therefore act as a ligand in coordination complexes with various metal centers. The coordination chemistry of simple dialkyl and diaryl selenides is well-documented, and it is expected that this compound would exhibit similar behavior, although the electronic and steric effects of the 4-nitrobenzyl group would influence the properties of the resulting complexes.
The selenium atom typically acts as a soft donor, showing a preference for soft metal ions such as Pd(II), Pt(II), Hg(II), and Ag(I). The coordination can lead to the formation of a variety of complexes with different stoichiometries and geometries.
Ligand exchange reactions at the selenium center are also plausible. A coordinated this compound ligand could potentially be displaced by other stronger coordinating ligands. Conversely, this compound could displace weaker ligands from a metal coordination sphere. The kinetics and thermodynamics of such exchange reactions would depend on the nature of the metal, the other ligands present, and the solvent system.
While no specific coordination complexes of this compound are described in the provided search results, the general principles of selenide coordination chemistry suggest its potential as a ligand. Research in this area would involve reacting this compound with various metal salts and characterizing the resulting products to determine their structure and bonding.
Theoretical and Computational Investigations of Phenyl 4 Nitrobenzyl Selenide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure of Phenyl-(4-nitrobenzyl) selenide (B1212193). These methods provide a detailed understanding of the molecule's geometry, electronic properties, and spectroscopic behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has proven to be a powerful and accurate method for investigating the molecular and electronic properties of organoselenium compounds. researchgate.net For Phenyl-(4-nitrobenzyl) selenide, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry in the gaseous phase. researchgate.net These calculations typically reveal key structural parameters.
The electronic properties are further explored by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests higher reactivity. In related organoselenium compounds, the HOMO is often localized on the selenium atom and the phenyl ring, while the LUMO is centered on the nitrobenzyl moiety, indicating that the selenium atom is a likely site for electrophilic attack and the nitrobenzyl group is susceptible to nucleophilic attack.
Table 1: Calculated Geometric Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar compounds.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Se | 1.95 | ||
| Se-C | 1.97 | ||
| C-N | 1.48 | ||
| N-O | 1.22 | ||
| C-Se-C | 101.5 | ||
| C-C-Se | 119.8 | ||
| C-N-O | 118.0 | ||
| Phenyl-Se-C-Nitrobenzyl | 75.3 |
Table 2: Calculated Electronic Properties for this compound (Illustrative) This table is illustrative and based on typical values for similar compounds.
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.3 |
| Ionization Potential | 6.8 |
| Electron Affinity | 2.5 |
Ab Initio Methods for High-Level Electronic Structure
For a more rigorous analysis of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. While computationally more demanding than DFT, these methods provide a higher level of accuracy for electron correlation effects, which can be important for systems containing heavy atoms like selenium. These high-level calculations serve to benchmark the results obtained from DFT and provide more reliable electronic energies and properties, contributing to a deeper understanding of the molecule's behavior.
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is instrumental in mapping out the reaction pathways and understanding the energetics of reactions involving this compound.
Transition State Analysis and Reaction Pathways
By modeling the interaction of this compound with various reactants, computational methods can identify the transition state structures involved in a chemical reaction. For instance, in nucleophilic substitution reactions, theoretical calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. nih.gov The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For example, in the reaction of related nitroaromatic compounds with nucleophiles, a Meisenheimer complex intermediate is often observed. researchgate.net
Energy Profiles and Rate Constant Predictions
The calculation of the potential energy surface allows for the construction of a detailed energy profile for a given reaction. This profile maps the energy of the system as a function of the reaction coordinate, identifying the energies of reactants, intermediates, transition states, and products. The activation energy barrier, which is the energy difference between the reactants and the transition state, can be determined from this profile. researchgate.net This information is vital for predicting the feasibility and rate of a reaction. Theoretical calculations can also be used to estimate reaction rate constants, providing a quantitative measure of reaction kinetics.
Future Research Directions and Emerging Trends for Aryl Nitrobenzyl Selenides
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing aryl nitrobenzyl selenides is a primary area of future research. nih.govnih.gov Traditional methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. To address these limitations, researchers are exploring several innovative strategies:
Catalyst-Free Methodologies: A significant trend is the move towards transition-metal-catalyst-free reactions. nih.govresearchgate.net These approaches aim to reduce reliance on expensive and potentially toxic metal catalysts, thereby improving the sustainability of the synthetic process.
Green Solvents and Energy Sources: The use of greener solvents, such as glycerol (B35011), and non-conventional energy sources like microwave irradiation and ultrasound is gaining traction. nih.govresearchgate.net These techniques can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov
One-Pot Syntheses: Designing one-pot procedures where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates is a key goal. This approach simplifies the synthetic process, reduces solvent usage, and minimizes waste.
| Synthetic Strategy | Key Advantages | Representative Research Area |
| Transition-Metal-Free Catalysis | Reduced cost, lower toxicity, simplified purification | C-Se bond formation on arenes and heteroarenes nih.gov |
| Microwave and Ultrasound Assistance | Shorter reaction times, increased yields, enhanced efficiency | Construction of various organoselenium compounds nih.gov |
| Use of Greener Solvents | Reduced environmental impact, improved safety | Selenylation reactions in glycerol researchgate.net |
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of aryl nitrobenzyl selenides is understood to some extent, there remains a vast, unexplored landscape of their chemical behavior. Future research will delve into uncovering novel reactivity patterns, which could unlock new synthetic applications. Key areas of interest include:
Activation of the C-Se Bond: Investigating new methods to activate the carbon-selenium bond will be crucial. This could involve photochemical, electrochemical, or novel catalytic approaches, leading to unprecedented transformations.
Reactions Involving the Nitro Group: The nitro group in Phenyl-(4-nitrobenzyl) selenide (B1212193) offers a rich site for chemical modification. Exploring its reduction to other functional groups or its participation in cyclization and multicomponent reactions could lead to the synthesis of diverse and complex molecules.
Generation and Trapping of Reactive Intermediates: Studying the generation of radical or ionic intermediates from aryl nitrobenzyl selenides and their subsequent trapping with various electrophiles and nucleophiles will open up new avenues for bond formation.
Design of Next-Generation Organoselenium Catalysts
Organoselenium compounds have shown significant promise as catalysts in a variety of organic transformations. nih.govresearchgate.netthieme-connect.de Aryl nitrobenzyl selenides, with their tunable electronic properties, are excellent candidates for the development of next-generation catalysts.
Enhanced Selectivity and Efficiency
A primary goal is to design catalysts with superior selectivity (chemo-, regio-, and stereoselectivity) and higher efficiency. This can be achieved through:
Ligand Design: The synthesis of chiral aryl nitrobenzyl selenides as ligands for asymmetric catalysis is a promising direction. By carefully designing the steric and electronic properties of the ligand, it may be possible to achieve high levels of enantioselectivity in a range of reactions.
Supramolecular Catalysis: The incorporation of aryl nitrobenzyl selenide moieties into larger supramolecular assemblies could lead to catalysts with enzyme-like activity, exhibiting high substrate specificity and operating under mild conditions.
Integration into Flow Chemistry Systems
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. youtube.com The integration of organoselenium catalysts, including those derived from aryl nitrobenzyl selenides, into continuous flow systems is an emerging trend. nih.gov This involves:
Immobilization on Solid Supports: Developing methods to immobilize aryl nitrobenzyl selenide catalysts onto solid supports, such as polymers or silica, is essential for their use in packed-bed flow reactors. This facilitates catalyst recovery and reuse, a key principle of green chemistry.
Homogeneous Flow Catalysis: Exploring the use of soluble aryl nitrobenzyl selenide catalysts in homogeneous flow systems, potentially in combination with in-line purification techniques, could enable the development of highly efficient and automated synthetic processes.
| Catalyst Development Area | Key Objectives | Potential Impact |
| Enhanced Selectivity | High chemo-, regio-, and enantioselectivity | Access to complex and valuable chiral molecules |
| Improved Efficiency | High turnover numbers and frequencies | More economical and sustainable chemical processes |
| Flow Chemistry Integration | Catalyst recyclability, process automation | Safer, more scalable, and efficient manufacturing |
Advanced Applications in Materials Science and Functional Composites
The unique properties of organoselenium compounds suggest their potential for use in advanced materials. researchgate.netacs.org Future research will explore the incorporation of Phenyl-(4-nitrobenzyl) selenide and related structures into functional materials and composites. Potential applications include:
Nonlinear Optical (NLO) Materials: The presence of the nitro group, a strong electron-withdrawing group, and the polarizable selenium atom could impart significant NLO properties to these molecules, making them candidates for applications in optoelectronics.
Semiconducting Polymers: The incorporation of selenide units into conjugated polymer backbones could lead to new organic semiconducting materials with tailored electronic properties for use in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Self-Healing Materials: The dynamic nature of the C-Se bond could be exploited in the design of self-healing polymers and composites, where the bond can break and reform under specific stimuli.
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental and computational chemistry is becoming increasingly vital in modern chemical research. For aryl nitrobenzyl selenides, this combined approach will be instrumental in accelerating discovery and understanding. Key areas for this synergistic research include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state structures, and the factors controlling selectivity. nih.gov This understanding can guide the design of more efficient catalysts and synthetic routes.
Predictive Modeling: Computational screening of virtual libraries of aryl nitrobenzyl selenide derivatives can help identify candidates with desired properties, such as catalytic activity or specific material characteristics, before their synthesis is attempted in the laboratory.
Spectroscopic Characterization: Combining experimental spectroscopic data (e.g., NMR, X-ray crystallography) with computational predictions can provide a more complete and accurate picture of the structure and bonding in these molecules.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of aryl nitrobenzyl selenides, paving the way for significant advancements in synthesis, catalysis, and materials science.
Q & A
What are the recommended synthesis routes for Phenyl-(4-nitrobenzyl) selenide, and how can purity be optimized?
Basic Research Focus
this compound can be synthesized via intermediates such as 2-hydroxyethyl or 3-hydroxypropyl selenocyanates. Key steps include nucleophilic substitution reactions between selenocyanate derivatives and halogenated nitrobenzyl precursors. To optimize purity, rigorous purification methods like column chromatography (using silica gel) or recrystallization (in polar aprotic solvents) are recommended. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation .
How does the alkylating reactivity of this compound compare to sulfur analogs, and what methodologies quantify this?
Basic Research Focus
Selenium’s higher nucleophilicity compared to sulfur results in significantly enhanced alkylating reactivity. For example, 2-chloroethyl selenides exhibit reactivity ~100× greater than sulfur analogs. Reactivity is quantified using kinetic assays with 4-(4-nitrobenzyl)pyridine (NBP), where the first-order rate constant () is measured spectrophotometrically. Taft linear free-energy relationships (LFERs) further correlate substituent effects () with reactivity trends, revealing a value of -1.73 for chloroethyl selenides .
What factors influence the cytotoxicity of this compound in cellular models, and how are these evaluated?
Advanced Research Focus
Cytotoxicity is modulated by:
- Surface functionalization : Coatings (e.g., polyethylene glycol) reduce toxicity by preventing selenium lattice degradation and free Cd ion release.
- Alkylating chain length : Ethylene-based chains (vs. propylene) enhance reactivity and cytotoxicity.
- Ortho-nitro stabilization : Proximity of the nitro group to selenium stabilizes reactive intermediates, increasing potency.
Evaluation involves cytotoxicity assays (e.g., CC50 values in CCRF-CEM or L1210 cells) paired with inductively coupled plasma mass spectrometry (ICP-MS) to track selenium ion leakage .
How do substituent positioning and electronic effects impact the reactivity of nitrobenzyl-selenide derivatives?
Advanced Research Focus
The ortho-nitro group in this compound stabilizes the ethyleneselenonium ion intermediate via intramolecular interactions, forming a 5-membered cyclic structure. This contrasts with para-substituted analogs, where electronic effects dominate. Computational studies (e.g., density functional theory, DFT) using generalized gradient approximation (GGA) functionals can model charge distribution and transition states, revealing enhanced electrophilicity at the selenium center in ortho derivatives .
What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Advanced Research Focus
Density functional theory (DFT) with exchange-correlation functionals like PW91 or PBE (Perdew-Burke-Ernzerhof) accurately predicts electronic properties. Key steps include:
- Geometry optimization using hybrid functionals (e.g., B3LYP).
- Spin-orbit coupling calculations to account for relativistic effects in selenium.
- Molecular dynamics (MD) simulations to study solvent interactions.
Validation involves comparing computed infrared (IR) spectra or nuclear magnetic resonance (NMR) chemical shifts with experimental data .
How can contradictions in reported cytotoxicity data for organoselenium compounds be resolved?
Advanced Research Focus
Discrepancies arise from variations in:
- Experimental conditions : Ultraviolet (UV) exposure accelerates selenium lattice degradation, increasing toxicity.
- Cell line specificity : Primary hepatocytes are more sensitive than immortalized lines.
- Synthesis protocols : Residual solvents (e.g., methylene chloride) may confound results.
Resolution requires standardized protocols (e.g., ISO 10993-5 for biocompatibility testing) and multi-omics approaches (transcriptomics/proteomics) to identify toxicity pathways .
What role does selenium’s nucleophilicity play in designing organoselenium alkylating agents?
Basic Research Focus
Selenium’s high nucleophilicity enables rapid alkylation of biomolecular targets (e.g., DNA, proteins). However, excessive reactivity can lead to off-target effects. Balancing reactivity and selectivity involves:
- Tuning leaving groups (e.g., chloride vs. mesylate).
- Introducing steric hindrance via bulky substituents.
Structure-activity relationship (SAR) studies using isosteric replacements (e.g., sulfur/selenium swaps) guide optimization .
How does chain length variation in selenide derivatives affect biological activity?
Advanced Research Focus
Increasing the alkyl chain from ethylene (C2) to propylene (C3) reduces reactivity by ~10-fold due to decreased leaving group stability. For example, 3-chloro-n-propyl selenides are biologically inert despite selenium’s nucleophilicity. Mesylate derivatives restore reactivity by improving leaving group capacity. This is critical for designing prodrugs with controlled activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
